Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
Overview
Description
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine is a complex peptide compound with the chemical formula C33H52N7O15PS2 and a molecular weight of 881.91 g/mol This compound is characterized by its unique sequence of amino acids, which includes aspartic acid, tyrosine, phosphomethionine, methionine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added one at a time, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and bioengineering applications.
Mechanism of Action
The mechanism of action of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can be compared with other similar peptides, such as:
Aspartyl-tyrosyl-methionyl-aspartyl-methionyl-lysine: Lacks the phosphomethionine residue, which may affect its biological activity.
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-lysine: Missing one methionine residue, potentially altering its structural and functional properties.
Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-arginine: Substitution of lysine with arginine, which can influence its interaction with molecular targets.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNZVOHPRCPQGO-OOPVGHQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N7O15PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166549 | |
Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158999-11-2 | |
Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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